Cas no 82267-44-5 (2-acetamido-4-(4-methoxyphenyl)butanoic acid)

2-Acetamido-4-(4-methoxyphenyl)butanoic acid is a specialized organic compound featuring a butanoic acid backbone substituted with an acetamido group at the 2-position and a 4-methoxyphenyl moiety at the 4-position. This structure imparts unique physicochemical properties, making it valuable in pharmaceutical and biochemical research. The presence of both polar (acetamido, carboxylic acid) and aromatic (methoxyphenyl) functional groups enhances its potential as an intermediate in synthetic chemistry, particularly for designing peptidomimetics or bioactive molecules. Its well-defined stereochemistry and stability under standard conditions further support its utility in method development and structure-activity relationship studies. The compound’s balanced hydrophilicity and lipophilicity may also facilitate applications in drug discovery and medicinal chemistry.
2-acetamido-4-(4-methoxyphenyl)butanoic acid structure
82267-44-5 structure
商品名:2-acetamido-4-(4-methoxyphenyl)butanoic acid
CAS番号:82267-44-5
MF:C13H17NO4
メガワット:251.278383970261
CID:6225465
PubChem ID:65445047

2-acetamido-4-(4-methoxyphenyl)butanoic acid 化学的及び物理的性質

名前と識別子

    • 2-acetamido-4-(4-methoxyphenyl)butanoic acid
    • AKOS014782062
    • EN300-15139938
    • 82267-44-5
    • インチ: 1S/C13H17NO4/c1-9(15)14-12(13(16)17)8-5-10-3-6-11(18-2)7-4-10/h3-4,6-7,12H,5,8H2,1-2H3,(H,14,15)(H,16,17)
    • InChIKey: AMEGLOCWAHDBRX-UHFFFAOYSA-N
    • ほほえんだ: OC(C(CCC1C=CC(=CC=1)OC)NC(C)=O)=O

計算された属性

  • せいみつぶんしりょう: 251.11575802g/mol
  • どういたいしつりょう: 251.11575802g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 18
  • 回転可能化学結合数: 6
  • 複雑さ: 285
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.5
  • トポロジー分子極性表面積: 75.6Ų

2-acetamido-4-(4-methoxyphenyl)butanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-15139938-0.1g
2-acetamido-4-(4-methoxyphenyl)butanoic acid
82267-44-5
0.1g
$1119.0 2023-05-24
Enamine
EN300-15139938-0.05g
2-acetamido-4-(4-methoxyphenyl)butanoic acid
82267-44-5
0.05g
$1068.0 2023-05-24
Enamine
EN300-15139938-500mg
2-acetamido-4-(4-methoxyphenyl)butanoic acid
82267-44-5
500mg
$603.0 2023-09-27
Enamine
EN300-15139938-10000mg
2-acetamido-4-(4-methoxyphenyl)butanoic acid
82267-44-5
10000mg
$2701.0 2023-09-27
Enamine
EN300-15139938-100mg
2-acetamido-4-(4-methoxyphenyl)butanoic acid
82267-44-5
100mg
$553.0 2023-09-27
Enamine
EN300-15139938-2.5g
2-acetamido-4-(4-methoxyphenyl)butanoic acid
82267-44-5
2.5g
$2492.0 2023-05-24
Enamine
EN300-15139938-1.0g
2-acetamido-4-(4-methoxyphenyl)butanoic acid
82267-44-5
1g
$1272.0 2023-05-24
Enamine
EN300-15139938-250mg
2-acetamido-4-(4-methoxyphenyl)butanoic acid
82267-44-5
250mg
$579.0 2023-09-27
Enamine
EN300-15139938-2500mg
2-acetamido-4-(4-methoxyphenyl)butanoic acid
82267-44-5
2500mg
$1230.0 2023-09-27
Enamine
EN300-15139938-1000mg
2-acetamido-4-(4-methoxyphenyl)butanoic acid
82267-44-5
1000mg
$628.0 2023-09-27

2-acetamido-4-(4-methoxyphenyl)butanoic acid 関連文献

2-acetamido-4-(4-methoxyphenyl)butanoic acidに関する追加情報

Professional Introduction to 2-acetamido-4-(4-methoxyphenyl)butanoic Acid (CAS No. 82267-44-5)

2-acetamido-4-(4-methoxyphenyl)butanoic acid, with the chemical identifier CAS No. 82267-44-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its unique structural framework, combines an amide group with a substituted aromatic ring, making it a versatile intermediate in the development of various bioactive molecules.

The molecular structure of 2-acetamido-4-(4-methoxyphenyl)butanoic acid consists of a butanoic acid backbone substituted with an acetamide group at the second carbon and a 4-methoxyphenyl group at the fourth carbon. This configuration imparts distinct chemical properties that make it valuable in synthetic chemistry. The presence of both polar functional groups—the amide and the carboxylic acid—enhances its solubility in polar solvents, facilitating its use in various reaction conditions.

In recent years, 2-acetamido-4-(4-methoxyphenyl)butanoic acid has been explored as a key intermediate in the synthesis of novel pharmaceutical agents. Its structural motif is particularly relevant in the design of molecules targeting neurological and inflammatory disorders. The phenolic moiety and the amide group provide opportunities for hydrogen bonding interactions, which are crucial for drug-receptor binding affinity and specificity.

One of the most compelling applications of 2-acetamido-4-(4-methoxyphenyl)butanoic acid is in the development of enzyme inhibitors. The compound’s ability to mimic natural substrates or modulate enzyme active sites makes it an attractive candidate for inhibiting key enzymes involved in metabolic pathways. For instance, studies have shown its potential in inhibiting enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in inflammation and pain management.

The synthesis of 2-acetamido-4-(4-methoxyphenyl)butanoic acid typically involves multi-step organic reactions, including condensation, hydrolysis, and functional group transformations. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity. These synthetic approaches highlight the compound’s importance as a building block in complex molecular architectures.

Recent research has also explored the pharmacological properties of derivatives of 2-acetamido-4-(4-methoxyphenyl)butanoic acid. By modifying its substituents, scientists have generated novel analogs with enhanced bioavailability and reduced side effects. For example, derivatives with halogenated aromatic rings have shown improved binding affinity to target proteins, suggesting their potential as lead compounds for drug development.

The role of computational chemistry in understanding the behavior of 2-acetamido-4-(4-methoxyphenyl)butanoic acid cannot be overstated. Molecular modeling techniques have been utilized to predict its interactions with biological targets, providing insights into its mechanism of action. These computational studies complement experimental efforts by offering rapid screening of potential drug candidates and optimizing their pharmacokinetic profiles.

In conclusion, 2-acetamido-4-(4-methoxyphenyl)butanoic acid (CAS No. 82267-44-5) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and versatile reactivity make it a valuable tool for synthesizing bioactive molecules targeting various diseases. As research continues to uncover new applications for this compound, its importance in drug discovery is likely to grow further.

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